

Commercial Availability and Synthetic Pathways of Ethyl Phenylpropiolate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl phenylpropiolate*

Cat. No.: *B1208040*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenylpropiolate (CAS No. 2216-94-6) is a valuable chemical intermediate widely utilized in organic synthesis. Its unique structure, featuring a reactive alkyne group conjugated with an ester and a phenyl ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth overview of the commercial availability of **Ethyl phenylpropiolate**, its key chemical properties, and detailed synthetic methodologies. This information is intended to assist researchers and professionals in sourcing this compound and effectively incorporating it into their synthetic workflows, particularly in the field of drug discovery and development. As an intermediate, **Ethyl phenylpropiolate** is not known to have a direct biological signaling pathway; instead, its utility lies in its chemical reactivity to synthesize biologically active molecules.

Commercial Availability and Suppliers

Ethyl phenylpropiolate is readily available from a variety of chemical suppliers worldwide. The typical purity offered is $\geq 97\%$ or $\geq 98\%$, as determined by gas chromatography (GC). It is generally supplied as a clear, colorless to pale yellow liquid. Below is a summary of prominent suppliers and their typical product specifications.

Supplier	Typical Purity	Available Quantities
Thermo Fisher Scientific (Alfa Aesar)	98+%	5 g, 25 g
Sigma-Aldrich (MilliporeSigma)	98%	5 g, 25 g
TCI (Tokyo Chemical Industry)	>97.0% (GC)	25 g, 100 g
GFS Chemicals	98%	10 g
Oakwood Products, Inc.	95%	1 g
ChemScene	≥95%	Inquire for bulk
Santa Cruz Biotechnology	Inquire	Inquire

Physicochemical Properties

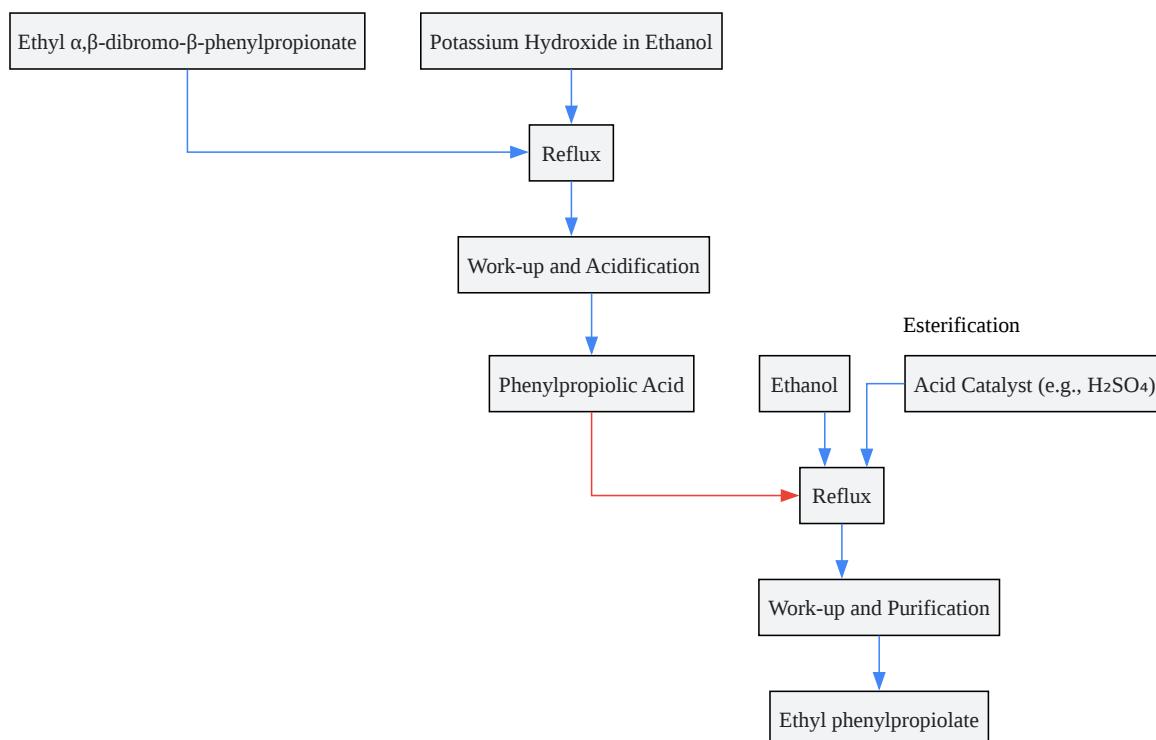
A summary of the key physicochemical properties of **Ethyl phenylpropionate** is provided in the table below. These values are compiled from various supplier technical data sheets.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Property	Value
CAS Number	2216-94-6
Molecular Formula	C ₁₁ H ₁₀ O ₂
Molecular Weight	174.20 g/mol
Appearance	Clear colorless to pale yellow liquid
Boiling Point	260-270 °C (lit.)
Density	1.055 g/mL at 25 °C (lit.)
Refractive Index (n _{20/D})	1.552 (lit.)
Solubility	Insoluble in water.
Storage Temperature	2-8°C

Synthetic Pathways

While **Ethyl phenylpropiolate** is commercially available, understanding its synthesis is crucial for process development and cost analysis. Two common and plausible laboratory-scale synthetic routes are detailed below: 1) Esterification of Phenylpropiolic Acid and 2) Sonogashira Coupling.

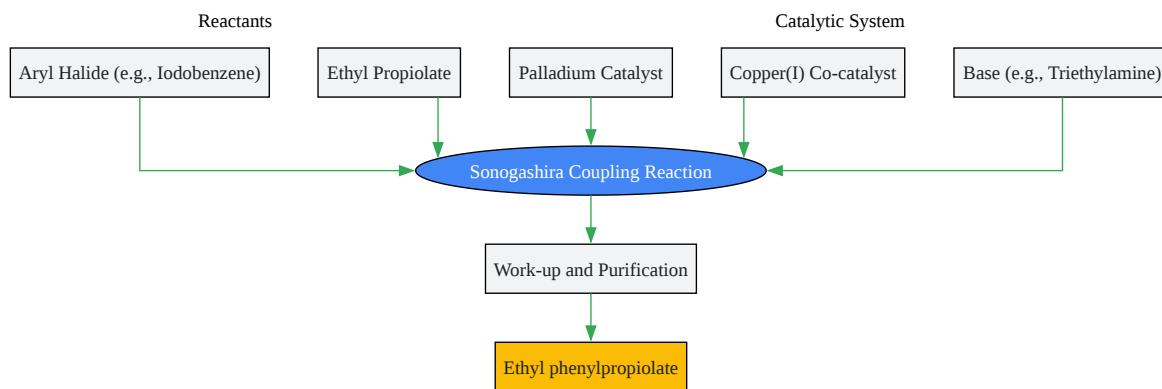
Esterification of Phenylpropiolic Acid


This is a straightforward and widely used method for preparing esters. The synthesis involves two main stages: the preparation of phenylpropiolic acid followed by its esterification.

This protocol is adapted from a known procedure for the synthesis of phenylpropiolic acid.[\[5\]](#)

- Preparation of Potassium Hydroxide Solution: In a 3-L round-bottomed flask equipped with a reflux condenser, dissolve 252.5 g (4.5 moles) of potassium hydroxide in 1.2 L of 95% ethanol by heating on a steam bath.
- Reaction: Cool the alkaline solution to 40–50°C and add 336 g (1 mole) of crude ethyl α,β -dibromo- β -phenylpropionate.
- Reflux: Once the initial exothermic reaction subsides, reflux the mixture for five hours on a steam bath.
- Work-up: Cool the reaction mixture and filter the precipitated salts by suction. Neutralize the filtrate with concentrated hydrochloric acid and filter the newly precipitated salts.
- Distillation and Isolation: Distill the filtrate until the vapor temperature reaches 95°C. Combine the residue with the previously filtered salts, dissolve in 800 mL of water, and chill with cracked ice to a total volume of 1.8 L.
- Acidification: While stirring mechanically in an ice-water bath, add a 20% sulfuric acid solution until the solution is strongly acidic to litmus.
- Purification: Filter the crude phenylpropiolic acid, wash with a 2% sulfuric acid solution, and then recrystallize from carbon tetrachloride to yield purified phenylpropiolic acid.

- Reaction Setup: In a round-bottomed flask, combine phenylpropiolic acid (1 equivalent), absolute ethanol (a large excess, often used as the solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
- Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After cooling, neutralize the excess acid with a mild base such as sodium bicarbonate solution.
- Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude **Ethyl phenylpropiolate** can then be purified by vacuum distillation.

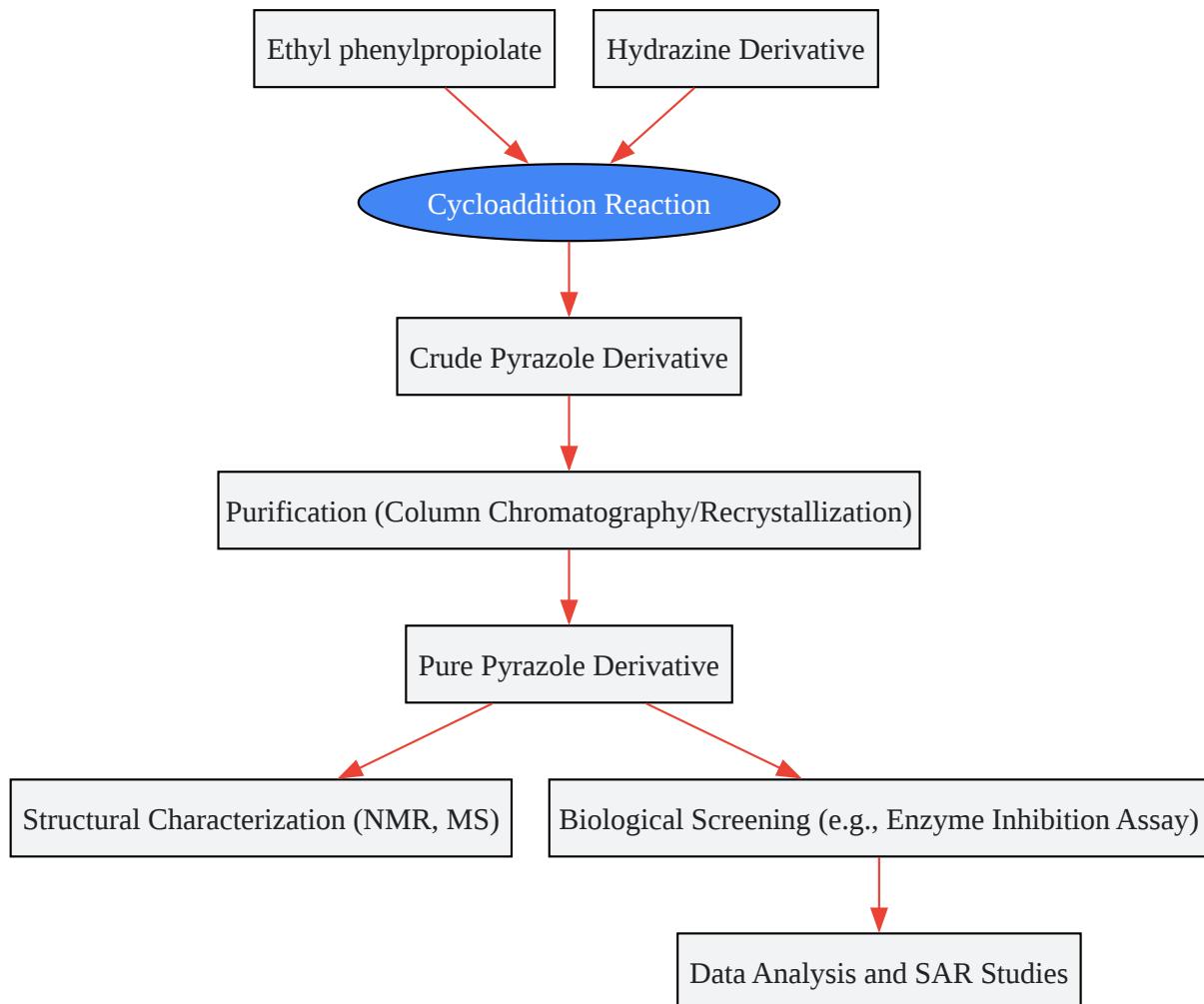

Synthesis of Phenylpropionic Acid

[Click to download full resolution via product page](#)Synthetic Workflow for **Ethyl phenylpropionate** via Esterification.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) This method offers a direct route to **Ethyl phenylpropiolate**.

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add an aryl halide (e.g., iodobenzene or bromobenzene, 1 equivalent), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ or $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI , 2-10 mol%).
- Solvent and Base: Add a suitable solvent (e.g., tetrahydrofuran or dimethylformamide) and a base (e.g., triethylamine or diisopropylamine).
- Addition of Alkyne: Add ethyl propiolate (1.1-1.5 equivalents) to the reaction mixture.
- Reaction: Stir the mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).
- Work-up: Quench the reaction with an aqueous solution of ammonium chloride.
- Extraction: Extract the product with an organic solvent.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.



[Click to download full resolution via product page](#)

Logical Workflow for Sonogashira Synthesis of **Ethyl phenylpropiolate**.

Applications in Drug Development

Ethyl phenylpropiolate serves as a key building block in the synthesis of various heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules. For instance, it is used in cycloaddition reactions to form pyrazoles and other heterocycles.^[20] The following diagram illustrates a general experimental workflow for the synthesis of a hypothetical pyrazole derivative for biological screening.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl phenylpropiolate, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. labsolu.ca [labsolu.ca]
- 4. gfschemicals.com [gfschemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]
- 7. labware-shop.com [labware-shop.com]
- 8. chemscene.com [chemscene.com]
- 9. Ethyl Phenylpropiolate | CymitQuimica [cymitquimica.com]
- 10. ETHYL PHENYLPROPIOLATE | 2216-94-6 [chemicalbook.com]
- 11. 2-Propynoic acid, 3-phenyl-, ethyl ester | C11H10O2 | CID 91516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 苯丙炔酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. scbt.com [scbt.com]
- 14. Ethyl phenylpropiolate 98 2216-94-6 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. d-nb.info [d-nb.info]
- 20. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Pathways of Ethyl Phenylpropiolate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208040#commercial-availability-and-suppliers-of-ethyl-phenylpropiolate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com